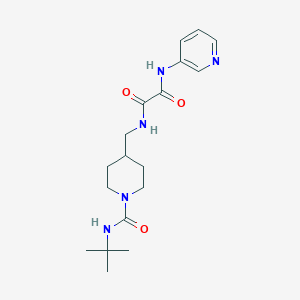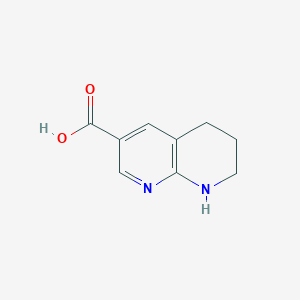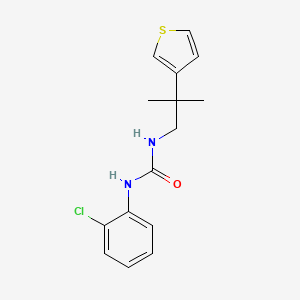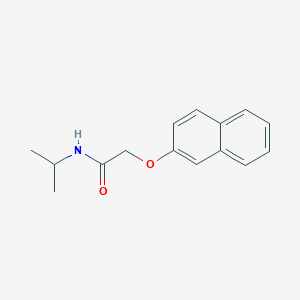
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It contains functional groups such as carbamoyl and oxalamide, which are often found in biologically active compounds .
Synthesis Analysis
While specific synthesis details for this compound are not available, compounds with similar structures are often synthesized via amide coupling reactions or through the use of carbonyl chemistry .Molecular Structure Analysis
The compound contains a piperidine ring, which is a common motif in many pharmaceuticals. The tert-butylcarbamoyl group is likely to add steric bulk to the molecule, which can influence its binding properties .Mecanismo De Acción
The mechanism of action of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is not fully understood. However, it is believed to act as an inhibitor of protein-protein interactions, which play a crucial role in many biological processes. By blocking these interactions, this compound and its derivatives have the potential to modulate various cellular pathways, leading to therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have inhibitory effects on the interaction between MDM2 and p53, which is a crucial pathway in cancer development. It has also been shown to inhibit the interaction between the TLR4 receptor and its ligands, leading to anti-inflammatory effects. Additionally, this compound has been shown to inhibit the interaction between the SARS-CoV-2 spike protein and the ACE2 receptor, indicating potential antiviral effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is its versatility as a building block for the synthesis of new compounds. It can be easily modified to introduce new functional groups, allowing for the synthesis of a wide range of derivatives. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for the use of N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide and its derivatives in scientific research. One area of interest is the development of inhibitors of protein-protein interactions involved in cancer development. Additionally, this compound and its derivatives have potential applications in the development of antiviral drugs, particularly in the treatment of SARS-CoV-2. Finally, the synthesis of new compounds using this compound as a building block could lead to the discovery of new therapeutic agents for a wide range of diseases.
Conclusion:
This compound is a versatile chemical compound with potential applications in scientific research. Its ability to act as a building block for the synthesis of new compounds makes it an attractive target for drug discovery. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic effects.
Métodos De Síntesis
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide can be synthesized using a multi-step process. The first step involves the synthesis of tert-butylcarbamoyl piperidine-4-carboxylic acid, which is then converted to tert-butylcarbamoyl piperidine-4-amine. The amine is then reacted with pyridine-3-carboxylic acid to form N2-(pyridin-3-yl)tert-butylcarbamoyl piperidine-4-amine. Finally, the oxalamide is formed by reacting N2-(pyridin-3-yl)tert-butylcarbamoyl piperidine-4-amine with oxalyl chloride.
Aplicaciones Científicas De Investigación
N1-((1-(tert-butylcarbamoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide has potential applications in scientific research, particularly in the field of drug discovery. It can be used as a building block for the synthesis of new compounds with potential therapeutic effects. This compound has been used as a starting material for the synthesis of inhibitors of protein-protein interactions, which play a crucial role in many diseases.
Safety and Hazards
Propiedades
IUPAC Name |
N-[[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-18(2,3)22-17(26)23-9-6-13(7-10-23)11-20-15(24)16(25)21-14-5-4-8-19-12-14/h4-5,8,12-13H,6-7,9-11H2,1-3H3,(H,20,24)(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLOKIBPYORWEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 1-(furan-2-yl(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2833202.png)

![1-(4-{[(3,4-dimethoxyphenyl)sulfonyl]amino}phenyl)-N-propylcyclobutanecarboxamide](/img/structure/B2833205.png)
![3-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B2833206.png)


![1-(2-Chloro-4-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2833210.png)

![2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)



![ethyl 4-[[6,7-dimethoxy-2-(3,4,5-triethoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2833222.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2833225.png)
